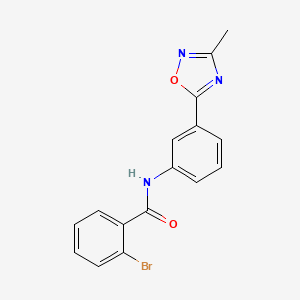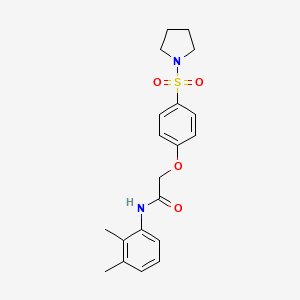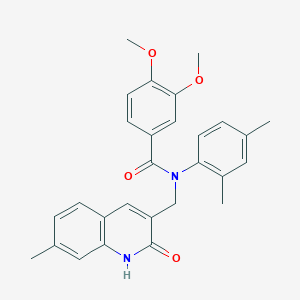
2-bromo-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to interact with specific biological targets, making it a valuable tool for researchers in various fields. In
作用機序
The mechanism of action of 2-bromo-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves its ability to interact with specific biological targets. This compound has been shown to bind to specific proteins, including kinases and phosphatases, and inhibit their activity. This inhibition can lead to changes in cellular signaling pathways, which can have downstream effects on various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromo-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide depend on the specific biological target it interacts with. This compound has been shown to have effects on various cellular processes, including cell proliferation, apoptosis, and differentiation. Additionally, this compound has been shown to have effects on neuronal signaling, making it a potential tool for investigating neurological disorders.
実験室実験の利点と制限
The advantages of using 2-bromo-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide in lab experiments include its specificity for certain biological targets, its ability to inhibit protein activity, and its potential to investigate specific cellular processes. However, there are also limitations to using this compound, including its potential toxicity and the need for specific reagents and conditions for its synthesis.
将来の方向性
There are many future directions for the use of 2-bromo-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide in scientific research. One potential direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Additionally, this compound could be used to investigate specific cellular processes and signaling pathways in greater detail. Further research is needed to fully understand the potential applications of this compound in scientific research.
合成法
The synthesis of 2-bromo-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves a multi-step process that requires specific reagents and conditions. The first step involves the synthesis of 3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline, which is then reacted with 2-bromo-1-(4-fluorophenyl)ethanone to produce the desired product. The final compound is then purified using various techniques, including column chromatography and recrystallization.
科学的研究の応用
2-bromo-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been used in various scientific research studies as a tool to investigate specific biological targets. This compound has been shown to interact with various proteins, including kinases and phosphatases, making it a valuable tool for studying cellular signaling pathways. Additionally, this compound has been used to investigate the role of specific proteins in disease states, including cancer and neurological disorders.
特性
IUPAC Name |
2-bromo-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2/c1-10-18-16(22-20-10)11-5-4-6-12(9-11)19-15(21)13-7-2-3-8-14(13)17/h2-9H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLIHLQXIIWMOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-Methylfuran-2-yl)benzo[d]thiazole](/img/structure/B7690657.png)
![N-[[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-4-(2-methyl-5-phenylpyrrol-1-yl)benzamide](/img/structure/B7690672.png)










